Mass Spectrometric Differentiation: Treprostinil-d4 vs. Unlabeled Treprostinil
Treprostinil-d4 exhibits a +4 Da mass shift relative to unlabeled treprostinil, enabling complete baseline resolution in the mass spectrometer without chromatographic separation. In contrast, unlabeled treprostinil cannot be used as an internal standard because it is indistinguishable from the analyte in MS/MS detection, producing identical precursor and product ion m/z values that preclude separate quantitation channels [1].
| Evidence Dimension | Precursor Ion m/z (Mass Spectrometric Distinguishability) |
|---|---|
| Target Compound Data | Precursor ion m/z 394.5 [M+H]+ or corresponding adduct; distinct from analyte due to +4 Da mass shift |
| Comparator Or Baseline | Unlabeled treprostinil: precursor ion m/z 390.5 [M+H]+ |
| Quantified Difference | Δm/z = +4 Da; baseline mass separation enables independent MS/MS transition monitoring without crosstalk |
| Conditions | ESI positive ion mode LC-MS/MS; theoretical mass difference calculated from molecular formulas C23H30D4O5 vs. C23H34O5 |
Why This Matters
The +4 Da mass differential is the minimal requirement for a viable SIL internal standard in treprostinil quantification, ensuring no spectral overlap while preserving near-identical physicochemical properties to the analyte.
- [1] Megazyme. Treprostinil-d4 (UT-15-d4) Technical Datasheet. CAS: 1911575-31-9. Molecular weight: 394.54. View Source
